molecular formula C11H17ClN4O2S B1401048 4-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1361115-04-9

4-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B1401048
CAS No.: 1361115-04-9
M. Wt: 304.8 g/mol
InChI Key: MSIRNQCHCLOFOK-UHFFFAOYSA-N
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Description

The compound “4-(3-chloropyrazin-2-yl)morpholine” has a molecular weight of 199.64 . Another related compound, “4-amino-N-(3-chloropyrazin-2-yl)benzene-1-sulfonamide”, has a molecular weight of 284.73 .


Molecular Structure Analysis

A study on “4-Amino-N-(3-chloropyrazin-2-yl)benzene-1-Sulfonamide” reports that it crystallizes in an orthorhombic crystal system .


Physical and Chemical Properties Analysis

The compound “4-(3-chloropyrazin-2-yl)morpholine” is a liquid , while “4-amino-N-(3-chloropyrazin-2-yl)benzene-1-sulfonamide” is a powder .

Scientific Research Applications

Synthesis and Characterization

  • Sulfonamide derivatives of heterocyclic compounds, including those similar to the compound , are synthesized for exploring substances with specific biological activities. These compounds often target human carbonic anhydrases, with multiple heterocyclic systems enhancing their binding and inhibitory potential (Komshina et al., 2020).
  • Studies on the structural aspects of similar compounds, such as 4-Amino-N-(3-chloropyrazin-2-yl)benzene-1-Sulfonamide, involve single crystal X-ray diffraction to understand their crystal structure and intermolecular interactions (Ganesha et al., 2021).

Potential Biological Activities

  • Sulfonamide derivatives have been explored for antiviral activities. For instance, derivatives like 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides showed some anti-tobacco mosaic virus activity (Chen et al., 2010).
  • Some sulfonamide compounds, which may include derivatives of the compound , have exhibited significant in vitro antitumor activity against specific cell lines, showcasing their potential in cancer treatment (Fahim & Shalaby, 2019).
  • The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been aimed at developing antibacterial agents. Certain compounds were found to have high antibacterial activities (Azab et al., 2013).
  • Synthesis of pyrazoline benzensulfonamides showed potential as carbonic anhydrase and acetylcholinesterase inhibitors, with low cytotoxicity, indicating their therapeutic potential (Ozmen Ozgun et al., 2019).

Safety and Hazards

The compound “4-(3-chloropyrazin-2-yl)morpholine” is intended for R&D use only and not for medicinal, household, or other use . Similarly, “4-amino-N-(3-chloropyrazin-2-yl)benzene-1-sulfonamide” is also intended for R&D use only .

Biochemical Analysis

Biochemical Properties

4-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that high doses can cause significant adverse effects, highlighting the importance of dosage optimization .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its biological activity. Understanding these metabolic pathways is crucial for predicting the compound’s effects in vivo .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O2S/c1-15(2)19(17,18)16-7-3-9(4-8-16)10-11(12)14-6-5-13-10/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIRNQCHCLOFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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